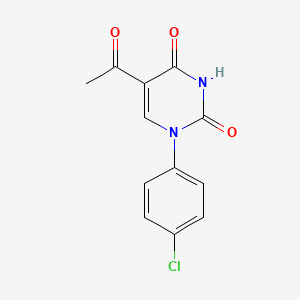

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

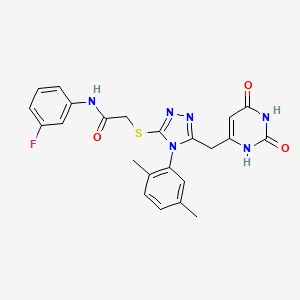

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, also known as 5-acetyl-1-(4-chlorophenyl)-2,4-dihydropyrimidine-2,4-dione or ACP-PD, is a heterocyclic compound and a member of the pyrimidine family. It is an aromatic compound with a molecular formula of C11H8ClNO2. ACP-PD is a synthetic compound that has a wide range of applications in the field of scientific research, including drug discovery, drug development, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study on the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines identified 5-p-Chlorophenyl-6,6-dimethyl-5,6-dihydro-3H-furano[2,3-d]pyrimidine-4-one as a precursor for producing compounds of potential biological interest through a reaction involving phosphorus oxychloride and acetic acid (Campaigne, Ho, & Bradford, 1970).

Biological Activities

- Research on the antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines involved compounds related to 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione. These compounds demonstrated in vitro antimicrobial activities, highlighting the potential for medical application in fighting infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Enzyme Inhibition and Antioxidant Activities

- A study evaluated the conversion reactions of pyrimidine‐thiones, including derivatives related to 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, for their inhibitory action against acetylcholinesterase and carbonic anhydrase, as well as their antioxidant activities. This research underscores the compound's relevance in developing treatments for conditions involving oxidative stress and enzyme dysregulation (Taslimi et al., 2018).

Structural Analysis

- The structural, bonding, and spectral analysis of an antimalarial drug structurally related to 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione was conducted using FT IR, FT Raman spectra, and molecular geometry assessments. This research provides insights into how the compound's structure influences its interaction with biological targets (Sherlin et al., 2018).

Anticancer Research

- The synthesis and evaluation of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, derived from a process involving 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, revealed potent anti-HIV activity. This study emphasizes the compound's potential as a basis for developing antiretroviral agents (Vince & Hua, 1990).

Propiedades

IUPAC Name |

5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7(16)10-6-15(12(18)14-11(10)17)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJVUYMPZACFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320553 |

Source

|

| Record name | 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |

CAS RN |

321432-24-0 |

Source

|

| Record name | 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2763342.png)

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2763343.png)

![Methyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763345.png)

![4-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2763355.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2763357.png)